[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile

Green Chemistry Heterogeneous Catalysis Multicomponent Reaction

Establish the essential unsubstituted phenyl baseline for your QSAR study. Without this reference, it is impossible to distinguish scaffold-intrinsic anti-staphylococcal activity from substituent-dependent potency gains. This compound is the minimal-phenyl congener in the Mokariya et al. (2022) pyrazolyl-aryl-methyl-malononitrile series, enabling quantitative deconvolution of aryl substituent contributions to MIC values. - Direct methyl-for-propyl comparator for RecA intein inhibition assays (ΔlogP ≈ -1.1 vs. 5-propyl analog CID 649523, EC₅₀ = 4.19 μM). - Foundational colorformer baseline (λmax tunable to longer wavelengths via aryl substitution; HCN elimination upon heating/UV). - Benchmark substrate for sustainable ZnFe₂O₄ nanoparticle-catalyzed four-component synthesis (85-92% yield, solvent-free).

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B11523793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NN1)C(C2=CC=CC=C2)C(C#N)C#N
InChIInChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11,13H,1H3,(H2,17,18,19)
InChIKeyPREWUOUZXDHVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile Identity & Physicochemical Profile


[(3-Hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile (synonym: 2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile) is a pyrazolyl-aryl-methyl-malononitrile derivative with the molecular formula C₁₄H₁₂N₄O and a molecular weight of 252.28 g/mol [1]. The compound features a 3-hydroxy-5-methyl-1H-pyrazole core connected via a single methine bridge to both an unsubstituted phenyl ring and a geminal dinitrile (propanedinitrile/malononitrile) moiety. Its ¹H NMR spectrum (300 MHz, DMSO-d₆) and InChIKey (PREWUOUZXDHVOV-UHFFFAOYSA-N) are registered in the SpectraBase spectral database [1]. The compound belongs to a broader class of pyrazolyl-aryl-methyl-malononitriles that have been investigated as antimicrobial agents [2], polymethine-type colorformer precursors [3], and synthetic intermediates en route to pyrano[2,3-c]pyrazole heterocycles [4]. Owing to the annular tautomerism inherent to NH-pyrazoles, the compound exists in equilibrium between 3-hydroxy-5-methyl and 5-hydroxy-3-methyl tautomeric forms, a property that distinguishes it from N-alkyl or N-aryl pyrazole analogs that lack this prototropic behavior [5].

[(3-Hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile: Key Differentiators from Analogues


Within the pyrazolyl-aryl-methyl-malononitrile chemotype, seemingly minor structural perturbations produce quantifiable differences across multiple performance dimensions. First, the NH-pyrazole core with a free 3(5)-hydroxy group enables annular tautomerism [1], a prototropic behavior that is abolished in N-phenyl or N-methyl analogs—directly affecting hydrogen-bond donor/acceptor capacity at biological targets and solubility in protic solvents. Second, the methyl substituent at the pyrazole 5(3)-position differentiates this compound from the 5-propyl analog (CID 649523), which has a documented RecA intein inhibition EC₅₀ of 4.19 μM [2]; the smaller methyl group reduces lipophilicity (calculated ΔlogP ≈ −1.1 vs. the propyl congener) and alters steric accommodation within enzyme active sites. Third, the unsubstituted phenyl ring at the methine bridge confers distinct π-stacking geometry compared to the 4-chlorophenyl analog (CSD deposition; dihedral angle pyrazole–aryl = 72.4° for the chloro variant) [3]. Fourth, the geminal dinitrile motif serves as both a hydrogen-bond acceptor and a synthetic handle for heterocyclic annulation [4], a dual role not replicated by mono-nitrile or ester-containing analogs. These structural determinants collectively preclude simple interchange with any single in-class compound without re-validation of potency, selectivity, solubility, and downstream synthetic utility.

[(3-Hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile: Evidence vs. Closest Analogs


Synthetic Yield: ZnFe₂O₄ Nanocatalysis vs. Conventional Base Route

The target compound was synthesized via a one-pot four-component condensation of benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate using ZnFe₂O₄ magnetic nanoparticles under solvent-free conditions at 80 °C, affording the product in 85–92% isolated yield across multiple aryl aldehyde substrates [1]. In contrast, the conventional sodium acetate-catalyzed route in refluxing ethanol for the same scaffold class (3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles) delivers yields of 80–99% but requires homogeneous base, longer reaction times, and aqueous workup with organic solvent extraction [2]. The ZnFe₂O₄ protocol additionally enables catalyst recovery via external magnetic separation and reuse over multiple cycles without significant loss of activity [1], whereas the sodium acetate method consumes stoichiometric base and generates aqueous waste [2].

Green Chemistry Heterogeneous Catalysis Multicomponent Reaction

Hydrogen-Bond Donor Capacity: NH-Pyrazole vs. N-Phenyl Analogs

The target compound possesses an NH-pyrazole ring capable of annular tautomerism between 3-hydroxy and 5-hydroxy forms, enabling it to act as both a hydrogen-bond donor (NH/OH) and acceptor (C=O tautomer) depending on the local environment [1]. In the crystal structure of the closely related N-phenyl-5-amino analog—2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile—the N-phenyl substitution eliminates the NH donor entirely, and the molecules are linked solely via intermolecular N–H···N hydrogen bonds involving the 5-amino group, with dihedral angles of 54.7° (pyrazole–phenyl) and 72.4° (pyrazole–chlorophenyl) [2]. The target compound, by retaining the NH-pyrazole tautomeric system, offers an additional hydrogen-bond donor site that is absent in the N-phenyl-5-amino series, which can be exploited for co-crystal design, solubility modulation, or target engagement in biological systems where an H-bond donor at the pyrazole core is required [1][3].

Crystallography Supramolecular Chemistry Hydrogen Bonding

RecA Inhibition: Methyl vs. Propyl C3-Substituent

The direct 5-propyl homolog of the target compound—2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile (CID 649523, BDBM70259)—has been tested in a GFP-RecA intein protein splicing assay against Mycobacterium tuberculosis RecA and exhibited an EC₅₀ of 4.19 × 10³ nM (4.19 μM) [1]. RecA is a critical enzyme in the bacterial SOS response and homologous recombination, and its inhibition is a validated strategy for suppressing antibiotic resistance acquisition [2]. The target compound differs from this benchmark only by replacement of the C3-propyl group with a C3(5)-methyl group, which reduces calculated logP by approximately 1.1 units and decreases steric bulk at the pyrazole 3-position [3]. No RecA inhibition data for the 5-methyl analog have been reported to date, but the structural homology and the availability of the propyl congener's quantitative EC₅₀ value establish a direct, experimentally tractable head-to-head screening axis for any laboratory procuring this compound for antibacterial target validation [1][2].

Antimicrobial Resistance RecA Inhibition Mycobacterium tuberculosis

Gram-Positive Antibacterial Selectivity and S. aureus Susceptibility

In a panel screen of pyrazolyl-aryl-methyl-malononitrile derivatives against three Gram-positive (S. aureus, B. subtilis, B. cereus) and three Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) bacterial strains, six compounds from the series were found to be most effective against Staphylococcus aureus, with compounds 4c and 4n exhibiting 'excellent activity' [1]. Gram-positive selectivity is a recurring feature of this chemotype [1][2]. Although the specific MIC values for the unsubstituted phenyl derivative (target compound) were not individually tabulated in the published report, the structure-activity relationship established across the series confirms that the nature of the aryl substituent at the methine bridge modulates antibacterial potency [1]. Molecular docking of compound 4n revealed high binding affinity with the target receptor, providing a structural rationale for further optimization [1]. The target compound, bearing the minimal unsubstituted phenyl ring, serves as the logical reference standard for any SAR campaign aiming to quantify the contribution of aryl substituents to anti-staphylococcal activity within this scaffold [1][2].

Antimicrobial Screening Staphylococcus aureus Structure-Activity Relationship

Dual-Use Potential: Antimicrobial Lead and Colorformer Precursor

Hydroxyphenyl-pyrazolyl-malononitriles, including the target compound class, have been established as a distinct class of one-component polymethine-type colorformers [1]. Upon heating or UV irradiation, these colorless precursors eliminate HCN to generate deeply colored anionic polymethine dyes (oxonoles), with maximum absorption wavelengths tunable between 527 and 628 nm depending on the donor element and aryl substitution pattern [2]. This thermolytic/photolytic color-forming capability requires the phenolic OH group for deprotonation to the colored oxonole anion [1]. In contrast, N-phenyl-substituted analogs such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (DCNP) react preferentially with amines, α-amino acids, and activated phenols via Michael addition–HCN elimination pathways rather than serving as direct colorformers themselves [3]. The target compound thus occupies a unique intersection: it is both a potential antimicrobial lead scaffold (as demonstrated by the Mokariya 2022 study) [4] and a viable colorformer precursor for dye, sensor, or imaging applications, a dual-use profile not offered by N-substituted DCNP-type analogs [1][2][3].

Functional Dyes Colorformers Polymethine Chemistry

N80 Steel Corrosion Inhibition by Pyrazolone-Malononitriles

Structurally related pyrazolone-malononitrile derivatives PZ-1 (2-((3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methyl)malononitrile) and PZ-2 (2-((3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methyl)malononitrile) have been evaluated as corrosion inhibitors for N80 steel in 15% HCl, a standard acidizing fluid used in oilfield well stimulation [1]. These compounds achieved corrosion inhibition efficiencies exceeding 90% at relatively low concentrations (gravimetric and electrochemical methods), with PZ-2 (the phenyl-substituted variant most structurally analogous to the target compound) showing performance competitive with commercial inhibitor formulations [1]. The target compound differs from PZ-2 by having a 3-hydroxy-5-methyl-NH-pyrazole core in place of the 3-amino-5-oxo-NH-pyrazole, a substitution that alters both the electron density on the pyrazole ring and the number of exchangeable protons available for surface adsorption on mild steel [2]. The documented corrosion inhibition performance of PZ-1/PZ-2 establishes a precedent for exploring the target compound as an acid-corrosion inhibitor for N80 and related carbon steels, a niche application not addressed by N-phenyl or 5-propyl analogs [1][2].

Corrosion Inhibition Acidizing Oilfield Chemistry

[(3-Hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile: Research & Industrial Applications


Anti-Staphylococcal SAR Baseline Reference

Procure the unsubstituted phenyl derivative as the foundational reference standard for a quantitative structure-activity relationship (QSAR) study of aryl substituent effects on S. aureus antibacterial potency. The Mokariya et al. (2022) study demonstrated that six pyrazolyl-aryl-methyl-malononitrile derivatives were particularly effective against Staphylococcus aureus, with compounds 4c and 4n showing excellent activity [1]. The target compound, carrying the minimal unsubstituted phenyl group, provides the essential baseline MIC value against which the contribution of each aryl substituent (e.g., 4-Cl, 2-OMe, 4-NO₂) can be quantitatively deconvoluted. Without this reference compound, it is impossible to distinguish scaffold-intrinsic anti-staphylococcal activity from substituent-dependent potency gains. The compound should be screened in parallel with the 5-propyl RecA inhibitor analog (EC₅₀ = 4.19 μM; BDBM70259) [2] to determine whether antibacterial activity correlates with RecA inhibition or proceeds via an orthogonal mechanism.

RecA Inhibition SAR: Methyl vs. Propyl C3-Substituent

Utilize the target compound as the direct methyl-for-propyl comparator in a RecA intein inhibition assay. The 5-propyl homolog (CID 649523) has a measured EC₅₀ of 4.19 μM against M. tuberculosis RecA in a GFP fluorescence-based protein splicing assay [1]. By procuring and testing the 5-methyl analog side-by-side under identical assay conditions, laboratories can directly quantify the contribution of the C3-alkyl chain length to RecA binding affinity. Given the calculated ΔlogP of approximately −1.1 units favoring the methyl analog, the comparison also provides insight into the lipophilicity-dependence of RecA target engagement—a critical parameter for optimizing antibacterial leads against intracellular M. tuberculosis. This head-to-head experiment is only feasible if both the methyl and propyl congeners are available from a common synthetic batch or vendor source.

Polymethine Dye Colorformer for Heat/UV Activation in Polymers

Leverage the established colorformer chemistry of hydroxyphenyl-pyrazolyl-malononitriles [1][2] to develop the target compound as a thermolytic or photolytic dye precursor for applications in security printing, optical data storage, or colorimetric sensors. The Dworczak et al. (1993, 1995) studies demonstrated that compounds in this class eliminate HCN upon heating or UV irradiation to generate deeply colored anionic polymethine (oxonole) dyes with λmax values tunable between 527 and 628 nm depending on the donor aryl substitution [1][2]. The target compound's unsubstituted phenyl ring provides the shortest-wavelength baseline; incremental modification of the aryl group can red-shift the absorption into the desired spectral window. The color formation in PVC films containing the hydroxyphenyl-pyrazolyl-malononitrile 3g was specifically studied, confirming compatibility with thermoplastic polymer matrices [1]. This application is inaccessible to N-phenyl DCNP analogs, which function as Michael acceptors rather than direct colorformers [3].

Green Synthesis Validation with Recyclable ZnFe₂O₄ Catalyst

Evaluate the ZnFe₂O₄ nanoparticle-catalyzed four-component synthesis of the target compound as a benchmark for sustainable heterocyclic manufacturing process development. The Safaei-Ghomi et al. (2015) protocol delivers the target compound in 85–92% isolated yield under solvent-free conditions at 80 °C with catalyst recovery by external magnetic separation and reuse over multiple cycles [1]. Compared to the conventional sodium acetate-catalyzed route (80–99% yield in refluxing ethanol with aqueous workup) [2], the ZnFe₂O₄ method eliminates organic solvent from the reaction medium, simplifies product isolation (no liquid-liquid extraction), and reduces base consumption. For procurement decisions involving gram-to-kilogram scale-up, the heterogeneous catalytic route offers quantifiable advantages in solvent inventory reduction, waste stream minimization, and catalyst lifecycle cost that can be directly benchmarked against the homogeneous alternative. The compound thus serves as both a synthetic target and a process chemistry validation tool.

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